molecular formula C16H13NO B6110444 3-(4-benzylphenyl)-3-oxopropanenitrile CAS No. 4640-72-6

3-(4-benzylphenyl)-3-oxopropanenitrile

Cat. No.: B6110444
CAS No.: 4640-72-6
M. Wt: 235.28 g/mol
InChI Key: ATWZNUYMQQXKFL-UHFFFAOYSA-N
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Description

3-(4-Benzylphenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a benzyl group attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzylphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-benzylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(4-Benzylphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-benzylphenyl)-3-oxopropanenitrile involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-3-oxopropanenitrile
  • 3-(4-Chlorophenyl)-3-oxopropanenitrile
  • 3-(4-Methoxyphenyl)-3-oxopropanenitrile

Uniqueness

3-(4-Benzylphenyl)-3-oxopropanenitrile is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

3-(4-benzylphenyl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c17-11-10-16(18)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWZNUYMQQXKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564755
Record name 3-(4-Benzylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4640-72-6
Record name 3-(4-Benzylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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